

pimasertib solid tumors clinical data

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Compound Focus: Pimasertib

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Clinical Efficacy and Safety Data

The table below summarizes the key clinical trial findings for **pimasertib** combinations in patients with advanced solid tumors.

Combination Partner	Phase	Patient Population	Key Efficacy Findings	Common Treatment-Emergent Adverse Events (TEAEs)	Recommended Phase 2 Dose (RP2D)
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| **Voxtalisib** (PI3K/mTOR inhibitor) [1] | Ib | Advanced solid tumors (N=146) | • CR: 1% (1/101) • PR: 5% (5/101) • SD: 46% (51/101) [1] | • Diarrhea (75%) • Fatigue (57%) • Nausea (50%) [1] | **Pimasertib** 60 mg + Voxtalisib 70 mg, once daily [1] || **SAR405838** (HDM2 antagonist) [2] | I | Locally advanced or metastatic solid tumors with wild-type TP53 and RAS/RAF mutations (N=26) | • PR: 4% (1/24) • SD: 63% (15/24) [2] | • Diarrhea (81%) • Increased blood creatine phosphokinase (77%) • Nausea (62%) • Vomiting (62%) [2] | **Pimasertib** 45 mg BID + SAR405838 200 mg QD [2] || **Temsirolimus** (mTOR inhibitor) [3] | I | Refractory advanced solid tumors (N=33) | • SD: 65% (17/26) • 5 patients had SD >12 weeks [3] | • Stomatitis • Thrombocytopenia • Increased serum creatine phosphokinase • Visual impairment [3] | RP2D was not defined due to overlapping toxicities. MTD was **Pimasertib** 45 mg/day + Temsirolimus 25 mg/week [3] |

Experimental Protocols & Methodology

For researchers designing clinical trials, here is a detailed look at the protocols from key **pimasertib** studies.

Mass Balance, Metabolite Profile, and Absolute Bioavailability Study (NCT01713036)

This phase I study employed a novel design to investigate multiple pharmacokinetic parameters in a single group of six male patients with advanced solid tumors [4].

- **Trial Design:** An open-label, single-center study consisting of a 21-day treatment period (Part A) followed by optional monotherapy (Part B) [4].
- **Dosing Protocol:**
 - **Day 1:** A single 60 mg oral dose of unlabeled **pimasertib**, followed one hour later by an intravenous (IV) tracer dose of [¹⁴C]**pimasertib** (2 µg) to determine absolute bioavailability [4].
 - **Day 8:** A single 60 mg oral dose of **pimasertib** spiked with [¹⁴C]**pimasertib** (2.6 MBq) for mass balance and metabolite identification [4].
 - **Days 3-21:** Patients received 60 mg oral unlabeled **pimasertib** twice daily (BID) [4].
- **Sample Collection:** Extensive blood, urine, and fecal samples were collected up to 168 hours (7 days) post-dose on Day 8. The collection could be extended if more than 1% of the radioactive dose was recovered in two consecutive days [4].
- **Analytical Methods:** Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and radiochemical detection were used to quantify **pimasertib**, measure total radioactivity, and identify metabolite structures [5].

Phase I Combination Therapy Studies

The studies with voxalisib, SAR405838, and temsirolimus shared common elements in their design [1] [2] [3].

- **Study Design:** All were open-label, dose-escalation studies using a standard "3 + 3" design. The primary objective was to determine the Maximum Tolerated Dose (MTD) and Recommended Phase 2 Dose (RP2D) [1] [2] [3].
- **Patient Population:** Adults with histologically confirmed advanced solid tumors, often with specific genetic alterations (e.g., RAS/RAF mutations). Patients had an ECOG performance status of 0 or 1 [1] [2].

- **Dose-Limiting Toxicity (DLT) Assessment:** DLTs were typically defined as specific grade ≥ 3 non-hematological or grade ≥ 4 hematological toxicities attributed to the study drugs occurring within the first cycle (21 days) of treatment [2] [3].
- **Efficacy Assessment:** Tumor response was evaluated according to Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1, with radiologic assessments at baseline and every two cycles [1] [2].
- **Pharmacokinetic (PK) Sampling:** Serial blood samples were collected after the first dose and after multiple doses to characterize the PK profile of the drugs alone and in combination [1] [3].

Pharmacokinetics and Metabolism

Understanding the disposition of **pimasertib** is critical for its application. Key findings from the mass balance study include:

- **High Oral Bioavailability:** The absolute bioavailability of **pimasertib** was determined to be **73%**, indicating efficient absorption [4].
- **Extensive Metabolism:** **Pimasertib** is extensively metabolized, with **78.9%** of the administered dose recovered as metabolites in excreta. Only a small fraction of the dose is excreted unchanged [4].
- **Primary Excretion Route:** The majority of the radioactive dose (**85.1%**) was recovered in excreta, with **52.8%** in urine and **30.7%** in feces [4].
- **Novel Metabolic Pathway:** Two major circulating metabolites were identified: a carboxylic acid (M445) and a **phosphoethanolamine conjugate (M554)**. The formation of M554 represents a unique conjugation pathway not commonly observed for small-molecule drugs [4] [5].

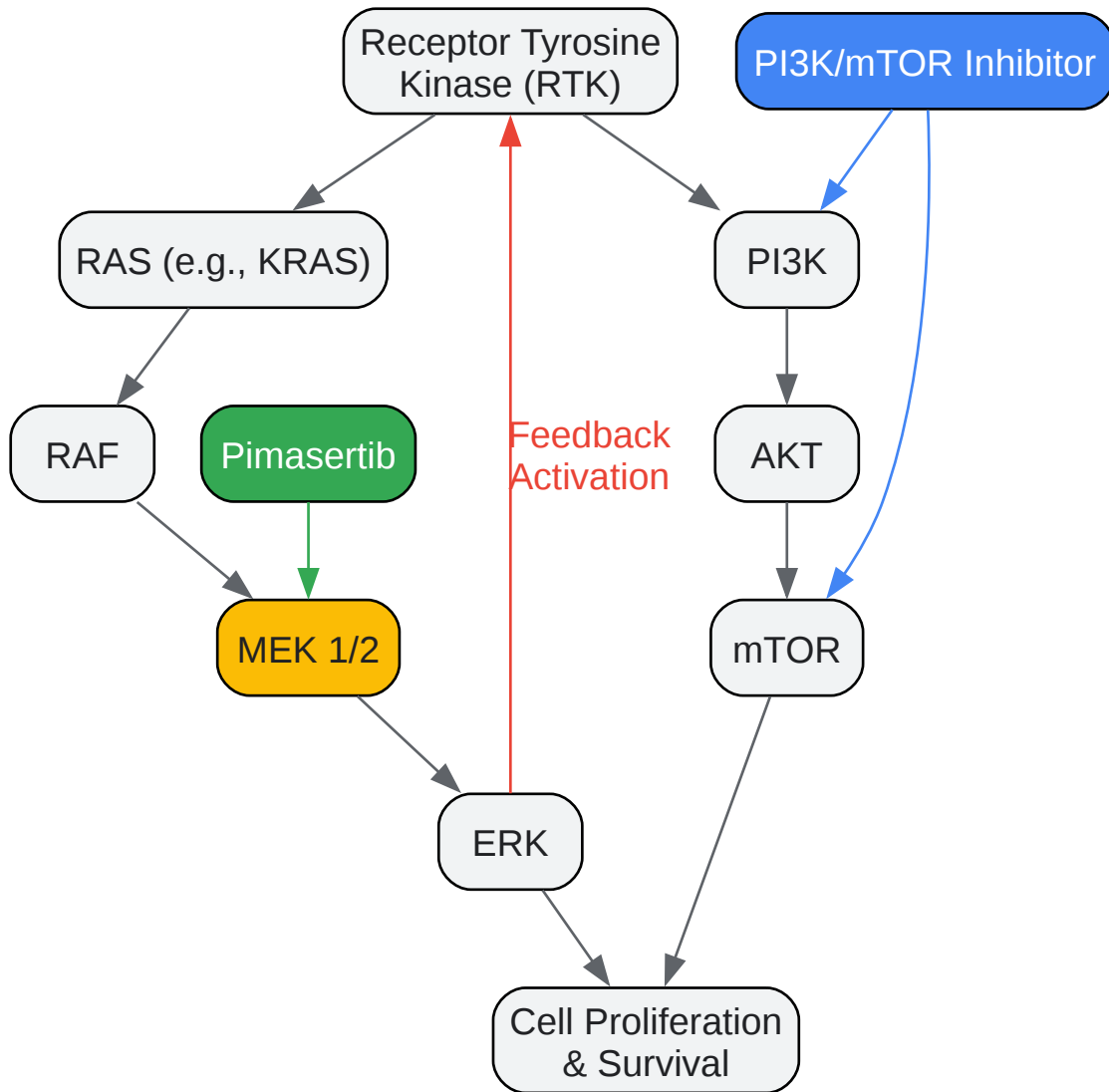
Preclinical Rationale for Combination Therapy

The clinical development of **pimasertib** in combination was driven by a strong preclinical rationale focused on overcoming intrinsic resistance.

- **Pathway Cross-Talk and Feedback Loops:** The MAPK and PI3K/mTOR pathways are closely linked. Inhibiting one often leads to compensatory activation of the other, causing resistance to single-agent therapy [6] [1].
- **Synergistic Anti-Tumor Effect:** In **pimasertib**-resistant lung and colorectal cancer cell lines, the combination of **pimasertib** with a PI3K/mTOR inhibitor (e.g., BEZ235) or a multi-targeted kinase inhibitor (e.g., sorafenib) demonstrated synergistic cell growth inhibition and increased apoptosis [6].
- **In Vivo Validation:** In mouse xenograft models using resistant cell lines, the combination of **pimasertib** with BEZ235 or sorafenib caused significant tumor growth delay and increased survival

compared to single-agent treatment [6].

The following diagram illustrates the core signaling pathways and the rationale for combination therapy with **pimasertib**.



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Rationale for **pimasertib** combination therapy, showing key pathways and feedback mechanisms [6] [1].

Conclusion for Drug Developers

In summary, the clinical data for **pimasertib** in solid tumors reveals:

- **Combination-focused Development:** Its clinical utility has been primarily explored in combination with inhibitors of complementary pathways (PI3K/mTOR, HDM2) to overcome intrinsic resistance.
- **Manageable Safety Profile:** The safety profile is consistent with other MEK inhibitors, with gastrointestinal, cutaneous, and ocular events being common. However, overlapping toxicities can limit combinability with some agents.
- **Favorable PK with Unique Metabolism:** It has high oral bioavailability but undergoes extensive and unique metabolism, including a novel phosphoethanolamine conjugation.
- **Modest Efficacy:** The combinations have demonstrated preliminary antitumor activity, though overall response rates in tested populations were generally low.

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